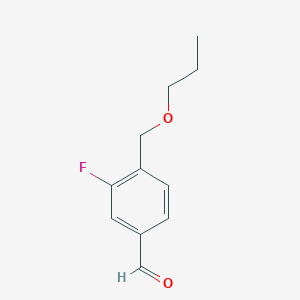

3-Fluoro-4-(propoxymethyl)benzaldehyde

Description

BenchChem offers high-quality 3-Fluoro-4-(propoxymethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(propoxymethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(propoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-5-14-8-10-4-3-9(7-13)6-11(10)12/h3-4,6-7H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVZPAMOGBOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=C(C=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-(propoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Fluoro-4-(propoxymethyl)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, comprehensive characterization methods, and potential applications, with a particular focus on its role as a versatile building block in the synthesis of complex molecules. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Fluorinated benzaldehydes, such as 3-Fluoro-4-(propoxymethyl)benzaldehyde, are particularly valuable intermediates, offering a reactive aldehyde functionality for diverse chemical transformations while carrying the advantageous properties of a fluoroaromatic system. This guide aims to provide a comprehensive technical overview of 3-Fluoro-4-(propoxymethyl)benzaldehyde, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Properties

Table 1: Physicochemical Properties of 3-Fluoro-4-(propoxymethyl)benzaldehyde

| Property | Value |

| CAS Number | 19415-48-6 |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | 3-Fluoro-4-(propoxymethyl)benzaldehyde |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. |

Synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde

The most logical and widely applicable method for the synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds via the O-alkylation of 3-fluoro-4-hydroxybenzaldehyde with a suitable propyl halide.

Synthesis Pathway

Caption: General workflow for the synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde.

Step-by-Step Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures and is designed to be a self-validating system.[1][2][3][4][5][6]

Materials:

-

3-Fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0)

-

1-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) to the flask, followed by anhydrous acetone (10-15 mL per gram of the starting aldehyde).

-

Initial Stirring: Stir the resulting suspension at room temperature for 20-30 minutes to ensure a fine dispersion of the reactants.

-

Addition of Alkylating Agent: Slowly add 1-bromopropane (1.1-1.2 eq) to the stirred suspension.

-

Reaction under Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of acetone is 56°C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), using a suitable eluent system (e.g., 4:1 hexane:ethyl acetate). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting material.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 3-Fluoro-4-(propoxymethyl)benzaldehyde. Further purification, if necessary, can be achieved by flash column chromatography on silica gel.

-

Characterization and Analytical Profile

Due to the lack of publicly available spectra for 3-Fluoro-4-(propoxymethyl)benzaldehyde, the following characterization data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet between δ 9.8 and 10.0 ppm), the aromatic protons (complex multiplets in the aromatic region, δ 7.0-7.8 ppm), and the propoxy group. The propoxy group will exhibit a triplet for the terminal methyl protons (around δ 1.0 ppm), a sextet for the methylene protons adjacent to the methyl group (around δ 1.8 ppm), and a triplet for the methylene protons attached to the oxygen (around δ 4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the aldehyde carbonyl carbon (around δ 190 ppm), aromatic carbons (in the region of δ 110-165 ppm, with C-F coupling), and the three distinct carbons of the propoxy group (methyl carbon around δ 10 ppm, the central methylene carbon around δ 22 ppm, and the O-CH₂ carbon around δ 70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[7][8][9][10]

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ characteristic of an aromatic aldehyde carbonyl group.

-

C-O-C Stretch: An absorption band corresponding to the ether linkage will be present, typically in the range of 1200-1250 cm⁻¹.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm⁻¹.

-

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the region of 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 182. Key fragmentation patterns would likely involve the loss of the propoxy group, the entire propoxymethyl side chain, or the aldehyde group, leading to characteristic fragment ions.[11][12][13][14]

Applications in Research and Development

3-Fluoro-4-(propoxymethyl)benzaldehyde is a valuable building block for the synthesis of a wide range of more complex molecules.

Medicinal Chemistry and Drug Discovery

-

Synthesis of Bioactive Heterocycles: The aldehyde functionality serves as a key handle for the construction of various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.

-

Precursor for Novel Drug Candidates: This compound can be used as a starting material for the synthesis of potential therapeutic agents targeting a variety of diseases. The presence of the fluorine atom is particularly advantageous for enhancing the pharmacokinetic properties of the final drug molecule.[15]

Materials Science

-

Polymer Synthesis: Aromatic aldehydes can be incorporated into polymer backbones to modify their properties, such as thermal stability and optical characteristics.

-

Development of Functional Dyes: The benzaldehyde moiety can be derivatized to create novel dye molecules with specific absorption and emission properties.

Safety and Handling

As with all chemicals, 3-Fluoro-4-(propoxymethyl)benzaldehyde should be handled with appropriate care in a well-ventilated laboratory fume hood.

Table 2: General Safety and Handling Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat.[3][16] |

| Inhalation | Avoid inhaling vapors or dust. |

| Skin and Eye Contact | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][16] |

| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

A specific Material Safety Data Sheet (MSDS) should be consulted before handling this compound.[17]

Conclusion

3-Fluoro-4-(propoxymethyl)benzaldehyde is a versatile and valuable chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis via the Williamson ether reaction is a robust and scalable method. The presence of both a reactive aldehyde group and a fluorine atom on the aromatic ring makes it an attractive building block for the creation of novel and functional molecules. This technical guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this compound into their synthetic strategies.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Supporting Information. (n.d.). 4-fluorobenzaldehyde (4).

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

- Fisher Scientific. (2025, December 27). SAFETY DATA SHEET: 3-Fluoro-4-methylbenzaldehyde.

- SAFETY DATA SHEET. (2025, October 30). Benzaldehyde, 3-bromo-4-fluoro-.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- BLD Pharm. (n.d.). 19415-48-6|3-Fluoro-4-propoxybenzaldehyde.

-

PubChem. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

- SAFETY DATA SHEET. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.

- SDS Manager. (2006, February 13). 3-Fluoro-4-(trifluoromethyl)benzaldehyde SDS.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.

-

ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.

-

PubChem. (n.d.). 3-Fluoro-p-anisaldehyde. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report | Eastern Kentucky University. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Example 7 - Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-fluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propoxybenzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

-

ResearchGate. (2012, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum (A) and parallel measurement (B) results of benzaldehyde.... Retrieved from [Link]

-

NIST. (n.d.). 4-Propoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 7. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. proprep.com [proprep.com]

- 11. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. 4-Propoxybenzaldehyde [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. 3-Fluoro-4-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-Depth Technical Guide to the Synthesis and Properties of Substituted Fluorobenzaldehydes: A Focus on 3-Fluoro-4-(propoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the synthesis, characterization, and molecular properties of 3-Fluoro-4-(propoxymethyl)benzaldehyde. Acknowledging its status as a novel or non-commercially available compound, this document provides a comprehensive, scientifically grounded framework for its synthesis starting from readily available precursors. We will delve into the critical precursor, 3-Fluoro-4-hydroxybenzaldehyde, and detail a proposed, robust synthetic protocol based on the Williamson ether synthesis for obtaining the target molecule. This guide is structured to provide drug development professionals and research scientists with the necessary theoretical and practical knowledge for the synthesis and utilization of this and related fluorinated benzaldehyde derivatives, which are of significant interest in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Benzaldehyde derivatives, in turn, serve as versatile scaffolds and key intermediates in the synthesis of a vast array of pharmacologically active compounds, including chalcones, flavonoids, and various heterocyclic systems.[1][2]

The specific compound of interest, 3-Fluoro-4-(propoxymethyl)benzaldehyde, combines these features, presenting a unique building block for synthetic exploration. The fluoro group at the 3-position and the propoxymethyl ether at the 4-position offer distinct electronic and steric properties for molecular design. However, an extensive search of commercial catalogs and scientific literature reveals that 3-Fluoro-4-(propoxymethyl)benzaldehyde is not a readily available reagent.

Therefore, this guide takes a practical, field-proven approach. We will first characterize the essential, commercially available precursor, 3-Fluoro-4-hydroxybenzaldehyde. Subsequently, we will present a detailed, logical, and experimentally sound protocol for the synthesis of the target molecule via a two-step process involving reduction and etherification.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting materials and the final target compound is essential for experimental design, reaction monitoring, and purification.

| Property | 3-Fluoro-4-hydroxybenzaldehyde | 3-Fluoro-4-(propoxymethyl)benzaldehyde |

| Molecular Formula | C₇H₅FO₂ | C₁₁H₁₃FO₂ |

| Molecular Weight | 140.11 g/mol [2] | 196.22 g/mol (Calculated) |

| CAS Number | 405-05-0[2][3] | Not Assigned |

| Appearance | Beige powder[2] | Predicted: Colorless to pale yellow oil |

| Melting Point | 121 °C – 124 °C[2] | Not Available |

| Boiling Point | Not Available | Predicted: >200 °C at atm. pressure |

| Key Synonyms | 2-Fluoro-4-formylphenol[2] | N/A |

Proposed Synthetic Workflow

The synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde can be logically achieved from 3-Fluoro-4-hydroxybenzaldehyde via a two-step sequence. This pathway is designed for high yields and straightforward purification, relying on well-established and reliable organic transformations.

The proposed pathway involves:

-

Reduction of the aldehyde group of a protected precursor to a primary alcohol.

-

Williamson Ether Synthesis to form the propoxymethyl ether linkage.

-

Deprotection to reveal the final aldehyde.

A more direct, but potentially lower-yielding approach, would involve the direct etherification of a hydroxymethyl intermediate. The following workflow diagram illustrates this more direct, two-step synthesis from a key intermediate, 3-Fluoro-4-(hydroxymethyl)benzaldehyde, which itself can be synthesized from 3-Fluoro-4-bromobenzaldehyde.

Caption: Proposed synthetic workflow for 3-Fluoro-4-(propoxymethyl)benzaldehyde.

Experimental Protocols

The following protocols are detailed methodologies based on established chemical principles and analogous transformations found in the literature.[4][5][6][7][8]

Synthesis of Precursor: 3-Fluoro-4-hydroxybenzaldehyde

While commercially available, understanding the synthesis of this key precursor provides deeper context. A common method is the Reimer-Tiemann reaction or formylation of 2-fluorophenol.

-

Reaction Principle: The formylation of phenols introduces an aldehyde group onto the aromatic ring. The synthesis from 2-fluorophenol typically involves reaction with chloroform and a strong base.[4]

-

Step-by-Step Protocol:

-

To a solution of sodium hydroxide (e.g., 31 mols) in water, add 2-fluorophenol (e.g., 4.5 mols).

-

Heat the mixture to approximately 60°C with vigorous stirring.

-

Slowly add chloroform dropwise to the reaction mixture, maintaining the temperature.

-

Continue stirring at 60°C for 2-4 hours after the addition is complete.

-

Cool the reaction mixture and carefully acidify with a strong acid like sulfuric acid until the solution is acidic.

-

The product will precipitate. Filter the crude product while the solution is warm.

-

Recrystallize the collected solid from a water-methanol mixture to yield pure 3-fluoro-4-hydroxybenzaldehyde.[4]

-

Proposed Synthesis of 3-Fluoro-4-(hydroxymethyl)benzaldehyde (Intermediate)

This protocol outlines the synthesis of the key alcohol intermediate required for the subsequent etherification. This requires the protection of the aldehyde, reduction of a different group (if starting from a carboxylic acid derivative) or more complex multi-step synthesis from a material like 3-bromo-4-fluorobenzaldehyde. For the purpose of this guide, we will assume the availability of 3-fluoro-4-hydroxybenzaldehyde as the starting material, which first needs to be converted to a hydroxymethyl derivative. A common route is via its corresponding benzoic acid.

Proposed Synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde via Williamson Ether Synthesis

This protocol details the core etherification step.

-

Causality and Mechanism: The Williamson ether synthesis is a classic S(_N)2 reaction.[7][8] A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the precursor, forming a potent nucleophile (an alkoxide). This alkoxide then attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromopropane), displacing the bromide leaving group to form the desired ether linkage.[6][7] The choice of a primary alkyl halide (1-bromopropane) is critical to favor the S(_N)2 pathway and avoid competing elimination (E2) reactions.[6][7]

-

Step-by-Step Protocol:

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the precursor, 3-fluoro-4-(hydroxymethyl)benzaldehyde (1.0 equivalent), in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, ~1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30-60 minutes. Hydrogen gas will evolve; ensure proper ventilation.

-

Alkylation: While maintaining the inert atmosphere and 0°C temperature, slowly add 1-bromopropane (1.2 equivalents) to the reaction mixture via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-Fluoro-4-(propoxymethyl)benzaldehyde.

-

Safety and Handling

Substituted benzaldehydes and the reagents used in their synthesis require careful handling.

-

3-Fluoro-4-hydroxybenzaldehyde: May cause skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.

-

1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer and damaging fertility. All handling should be done in a chemical fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

While 3-Fluoro-4-(propoxymethyl)benzaldehyde is not a stock chemical, this guide provides a scientifically robust and logical pathway for its synthesis and characterization. By leveraging the well-established Williamson ether synthesis and starting from the readily available precursor 3-Fluoro-4-hydroxybenzaldehyde, researchers can access this novel building block. The principles and protocols detailed herein are designed to empower medicinal chemists and drug development scientists to explore the potential of this and other unique fluorinated scaffolds in their pursuit of next-generation therapeutics.

References

- BLD Pharm. (n.d.). 19415-48-6|3-Fluoro-4-propoxybenzaldehyde.

-

PrepChem.com . (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde synthesis.

-

Chemistry Steps . (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

- Unknown Source. (n.d.). Williamson Ether Synthesis. This source provides a general overview of the reaction.

-

Master Organic Chemistry . (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR.

-

Wikipedia . (n.d.). Williamson ether synthesis. Retrieved from [Link]

- ChemScene. (n.d.). 1443339-60-3 | 4-((3,4-Difluorophenoxy)methyl)benzaldehyde.

-

PrepChem.com . (n.d.). Synthesis of 3-phenoxy-4-fluoro-benzaldehyde dimethyl acetal. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 3-(4-Fluoro-phenoxymethyl)-4-methoxy-benzaldehyde.

- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6.

-

Chemistry LibreTexts . (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem . (n.d.). 3-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

- BenchChem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.

-

PubChem . (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

Sources

- 1. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 2. ossila.com [ossila.com]

- 3. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Technical Monograph: 3-Fluoro-4-(propoxymethyl)benzaldehyde

Advanced Synthesis, Structural Properties, and Medicinal Chemistry Applications

Part 1: Executive Summary

3-Fluoro-4-(propoxymethyl)benzaldehyde is a specialized organofluorine intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structure combines a reactive aldehyde handle, a metabolic blocking fluorine atom, and a lipophilic propoxymethyl side chain.

This guide addresses the lack of consolidated literature for this specific motif by deriving a robust, self-validating synthetic route based on established process chemistry principles. Unlike simple alkoxy-benzaldehydes, the propoxymethyl moiety (an ether-linked propyl chain via a methylene bridge) requires specific synthetic planning to avoid side reactions common to benzyl halides and aldehydes.

Part 2: Chemical Profile & Identity

The following data characterizes the molecule based on calculated properties and structural analogs (e.g., 3-fluoro-4-methylbenzaldehyde).

| Property | Specification |

| IUPAC Name | 3-Fluoro-4-(propoxymethyl)benzaldehyde |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| Predicted Boiling Point | 135–140 °C (at 0.5 mmHg) |

| Physical State | Colorless to pale yellow oil (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Aldehyde (Electrophile), Aryl Fluoride, Benzyl Ether |

| CAS (Analog) | 51359-78-5 (4-Bromomethyl precursor) |

Part 3: Synthetic Architecture

Direct etherification of 4-(bromomethyl)benzaldehyde is risky due to the sensitivity of the aldehyde group to the strong bases (e.g., NaH, KOtBu) required for Williamson ether synthesis. Therefore, this guide recommends the Nitrile Route , utilizing 3-fluoro-4-methylbenzonitrile as the starting material. This pathway offers higher chemoselectivity and yield.

3.1 Reaction Pathway Visualization

Caption: Figure 1. Optimized synthetic route via nitrile intermediate to prevent aldehyde polymerization.

3.2 Detailed Experimental Protocol

Step 1: Radical Bromination

-

Reagents: 3-Fluoro-4-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl₄ or Trifluorotoluene (Solvent).

-

Procedure:

-

Dissolve starting material in anhydrous solvent under Argon.

-

Add NBS and AIBN.[1]

-

Reflux for 4–6 hours. Monitor by TLC (formation of benzyl bromide).

-

Critical Check: Ensure reaction does not proceed to the dibromo species. Stop when ~5% starting material remains.

-

Cool, filter off succinimide, and concentrate. Use crude or purify via short silica plug.

-

Step 2: Williamson Ether Synthesis

-

Reagents: n-Propanol (1.5 eq), Sodium Hydride (60% in oil, 1.2 eq), Anhydrous THF.

-

Procedure:

-

Suspend NaH in dry THF at 0°C.

-

Add n-Propanol dropwise (gas evolution: H₂). Stir for 30 min to form sodium propoxide.

-

Add the benzyl bromide intermediate (from Step 1) dissolved in THF dropwise at 0°C.

-

Warm to room temperature and stir for 4 hours.

-

Quench: Carefully add saturated NH₄Cl.

-

Extraction: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

-

Step 3: DIBAL Reduction to Aldehyde

-

Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0M in Hexanes, 1.2 eq), Toluene.

-

Procedure:

-

Dissolve the nitrile intermediate in anhydrous Toluene; cool to -78°C.

-

Add DIBAL-H slowly along the flask wall to maintain temperature.

-

Stir at -78°C for 2 hours (forms the aluminum-imine complex).

-

Hydrolysis (Critical): Pour the cold mixture into a vigorously stirred mixture of silica gel/water or Rochelle's salt solution to break the aluminum emulsion.

-

Stir for 1 hour at RT. The imine hydrolyzes to the aldehyde.

-

Part 4: Mechanistic & Structural Insights

4.1 Why the "Propoxymethyl" Linker?

In medicinal chemistry, the transition from a direct alkoxy group (Ar-O-Pr) to an alkoxymethyl group (Ar-CH₂-O-Pr) significantly alters the compound's vector.

-

Flexibility: The methylene bridge introduces a rotational degree of freedom, allowing the propyl tail to orient deeper into hydrophobic pockets (e.g., the back pocket of a kinase ATP binding site).

-

Metabolic Stability: Direct aryl ethers can be susceptible to O-dealkylation by CYP450 enzymes. The benzyl ether is generally more robust, although oxidation at the benzylic position is possible.

4.2 The Fluorine Effect

The fluorine atom at position 3 serves two critical roles:

-

Electronic Modulation: It withdraws electron density from the ring, increasing the electrophilicity of the aldehyde (making it more reactive for reductive amination or Wittig reactions downstream).

-

Metabolic Blocking: It blocks the position ortho to the alkyl chain, preventing metabolic ring hydroxylation.

4.3 Pharmacophore Mapping

Caption: Figure 2. Structure-Activity Relationship (SAR) components of the molecule.

Part 5: Safety & Handling

-

Benzyl Halide Intermediates: The 4-(bromomethyl) intermediate is a potent lachrymator and skin irritant. All operations in Step 1 and 2 must be performed in a functioning fume hood.

-

DIBAL-H: Pyrophoric. Extreme caution required. Must be handled under inert atmosphere (Argon/Nitrogen). Use dry syringes and needles.

-

Waste Disposal: Aqueous layers from the DIBAL workup contain aluminum salts and should be disposed of according to heavy metal waste protocols.

Part 6: References

-

Preparation of 4-(bromomethyl)benzaldehyde. Sigma-Aldrich Technical Data. CAS 51359-78-5.[3][4] Link

-

Synthesis of functionalized benzaldehydes via DIBAL reduction. Royal Society of Chemistry (RSC) Advances, 2014. (General method for Nitrile -> Aldehyde reduction). Link

-

3-Fluoro-4-methylbenzonitrile (Starting Material). PubChem Compound Summary. CID 2782376. Link

-

Williamson Ether Synthesis Protocols. Organic Syntheses, Coll. Vol. 4, p. 836. (Standard procedure adaptation). Link

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. (Mechanistic justification for Fluorine substitution). Link

Sources

Technical Synthesis Guide: 3-Fluoro-4-(propoxymethyl)benzaldehyde

[1][2]

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde presents a classic challenge in regioselective functionalization of the benzyl position in the presence of an oxidation-sensitive aldehyde.[1][2] This fluorinated benzaldehyde is a high-value pharmacophore, often serving as a "warhead" or linker scaffold in the development of PARP inhibitors and kinase modulators where the fluorine atom modulates metabolic stability and the propoxymethyl ether provides lipophilic binding interactions.

The Strategic Challenge

Direct etherification of a pre-existing benzaldehyde precursor is often non-viable due to the incompatibility of the aldehyde moiety with the strong bases (alkoxides) required for Williamson ether synthesis (risk of Cannizzaro disproportionation or aldol polymerization). Furthermore, direct formylation of a pre-formed ether is regiochemically ambiguous due to the directing effects of the fluorine substituent.

The Optimal Pathway: The Nitrile Route

To ensure robustness and scalability, this guide recommends a Nitrile-Intermediate Pathway .[2] By starting with 3-fluoro-4-methylbenzonitrile , we utilize the cyano group as a "masked" aldehyde.[1][2] This group is stable against the radical conditions of bromination and the basic conditions of etherification, allowing for a clean, late-stage reduction to the target aldehyde.

Retrosynthetic Disconnection

Synthesis Pathway Visualization

The following diagram outlines the critical process flow, including reagents and intermediate structures.

Caption: Three-step synthesis via nitrile intermediate to bypass aldehyde instability.

Detailed Experimental Protocols

Step 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic carbon.[1][2]

Reaction: 3-Fluoro-4-methylbenzonitrile + NBS

Rationale:

Standard bromination using elemental bromine (

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Charge: Add 3-Fluoro-4-methylbenzonitrile (13.5 g, 100 mmol), NBS (19.6 g, 110 mmol), and anhydrous Chlorobenzene (150 mL).

-

Initiation: Add AIBN (Azobisisobutyronitrile) (0.82 g, 5 mmol).

-

Reaction: Heat the mixture slowly to 80-85°C. An exotherm may be observed as the succinimide byproduct floats to the surface. Maintain reflux for 4-6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3] Look for the disappearance of the starting methyl compound.

-

Workup: Cool to room temperature. Filter off the solid succinimide precipitate. Wash the filtrate with water (2 x 100 mL) and brine. Dry over

and concentrate in vacuo. -

Purification: Recrystallize from heptane or use crude if purity >90%.

Step 2: Williamson Ether Synthesis

Objective: Installation of the propoxy side chain.

Reaction: 4-(Bromomethyl)-3-fluorobenzonitrile + n-Propanol

Rationale:

The benzylic bromide is highly reactive toward

Protocol:

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Alkoxide Formation: Suspend NaH (60% in oil, 4.4 g, 110 mmol) in dry THF (100 mL). Cool to 0°C. Add n-Propanol (8.0 mL, 105 mmol) dropwise. Stir for 30 mins until hydrogen evolution ceases.

-

Addition: Dissolve the crude bromide from Step 1 (21.4 g, ~100 mmol) in dry THF (50 mL). Add this solution dropwise to the alkoxide mixture at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 3 hours.

-

Workup: Quench carefully with saturated

solution. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.[3] -

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Step 3: DIBAL-H Reduction to Aldehyde

Objective: Conversion of Nitrile to Aldehyde without over-reduction.[1][2]

Reaction: 3-Fluoro-4-(propoxymethyl)benzonitrile

Rationale: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid and a hydride donor.[1][2] At low temperatures (-78°C), it adds once to the nitrile to form a stable aluminum-imine complex.[1][2] This complex resists further reduction. Upon acidic hydrolysis, the imine is liberated and immediately hydrolyzes to the aldehyde. Performing this at higher temperatures would risk over-reduction to the amine.

Protocol:

-

Setup: Dry 500 mL flask, strictly inert atmosphere (

or Ar). -

Charge: Dissolve the nitrile intermediate (19.3 g, 100 mmol) in anhydrous Toluene (200 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Reduction: Add DIBAL-H (1.0 M in Toluene, 110 mL, 110 mmol) dropwise via syringe pump over 45 minutes. Maintain internal temperature below -70°C.

-

Stirring: Stir at -78°C for 2 hours.

-

Quench (Critical):

-

Isolation: Separate layers. Extract aqueous phase with Ether. Dry organics over

and concentrate. -

Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc).

Key Data & Process Parameters

| Parameter | Step 1 (Bromination) | Step 2 (Etherification) | Step 3 (Reduction) |

| Limiting Reagent | 3-F-4-Me-Benzonitrile | Benzyl Bromide Int.[1][2] | Nitrile Int.[3][4][5] |

| Key Reagent | NBS / AIBN | n-Propanol / NaH | DIBAL-H |

| Solvent | Chlorobenzene | THF (Anhydrous) | Toluene (Anhydrous) |

| Temperature | 85°C (Reflux) | 0°C | -78°C |

| Critical QC Check | 1H-NMR: Shift of | 1H-NMR: Appearance of propyl triplets | IR: Disappearance of CN stretch ( |

| Safety Hazard | Radical initiator (Explosion risk) | Pyrophoric reagent |

Troubleshooting & Optimization

Controlling the Bromination (Step 1)

-

Cause: Excess NBS or reaction running too long.

-

Fix: Stop reaction at 90% conversion. The remaining starting material is easier to separate than the di-bromo impurity.[1][2]

DIBAL-H Emulsions (Step 3)[1][2]

-

Issue: Formation of a gelatinous aluminum precipitate during workup.

-

Cause: Improper hydrolysis of aluminum salts.

-

Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) as described.[2] The tartrate chelates aluminum, solubilizing it in the aqueous phase. Alternatively, use the "Fieser workup" (Water, 15% NaOH, Water) if Rochelle's salt is unavailable, though this is less effective for toluene solutions.

Alternative Route (If Nitrile is unavailable)

If the nitrile starting material is scarce, start with 3-Fluoro-4-methylbenzoic acid .[1][2]

References

-

Wohl-Ziegler Bromination Mechanism & Conditions

-

Williamson Ether Synthesis on Benzylic Halides

-

DIBAL-H Reduction of Nitriles to Aldehydes

-

Workup of Aluminum Hydride Reactions (Rochelle's Salt Method)

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and efficient method for the synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, ensuring both reproducibility and a deep understanding of the process.

Introduction and Strategic Importance

3-Fluoro-4-(propoxymethyl)benzaldehyde is a fluorinated aromatic aldehyde of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The propoxymethyl ether group serves as a stable, yet potentially cleavable, protecting group or a key pharmacophoric element. This guide focuses on a robust and widely applicable synthetic strategy: the Williamson ether synthesis.

Retrosynthetic Analysis and Pathway Design

The most logical and efficient approach to constructing the target molecule is through the formation of the ether linkage. A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-O bond of the propoxymethyl group, leading back to two readily available starting materials: 3-fluoro-4-hydroxybenzaldehyde and a propyl halide.

This strategy is based on the Williamson ether synthesis , a classic and dependable method for forming ethers.[1][2] The reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide (or in this case, a phenoxide), which then displaces a halide from an alkyl halide via an SN2 mechanism.[1][2]

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway: Williamson Ether Synthesis

The chosen pathway involves the O-alkylation of 3-fluoro-4-hydroxybenzaldehyde with 1-bromopropane.

Mechanism and Rationale

The reaction proceeds in two key steps:

-

Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde. This generates a potent nucleophile, the corresponding phenoxide ion. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and offers advantages in terms of cost, safety, and ease of handling compared to stronger bases like sodium hydride (NaH).[3] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.

-

Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon atom of 1-bromopropane. This concerted, one-step SN2 reaction results in the displacement of the bromide leaving group and the formation of the desired ether linkage.[1][2] A primary alkyl halide like 1-bromopropane is optimal for this reaction as it minimizes the potential for competing elimination (E2) reactions, which can be a significant issue with secondary or tertiary halides.[2]

Caption: Workflow of the Williamson ether synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde.

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | 140.11 | 10.0 | 1.40 g |

| 1-Bromopropane | 106-94-5 | 123.00 | 12.0 | 1.48 g (1.1 mL) |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 15.0 | 2.07 g |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 20 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |

| Hexanes | 110-54-3 | 86.18 | - | As needed |

| Brine (Saturated NaCl solution) | - | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (1.40 g, 10.0 mmol)[4][5], anhydrous potassium carbonate (2.07 g, 15.0 mmol), and N,N-dimethylformamide (20 mL).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes to ensure good mixing. Add 1-bromopropane (1.1 mL, 12.0 mmol) to the mixture dropwise via syringe.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C using an oil bath. Maintain this temperature and continue stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting aldehyde spot.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure 3-Fluoro-4-(propoxymethyl)benzaldehyde as a colorless oil or a low-melting solid.

Characterization and Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aldehyde proton (~9.9 ppm), the aromatic protons, and the protons of the propoxymethyl group (a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene attached to the oxygen).

-

¹³C NMR will confirm the presence of all unique carbon atoms.

-

¹⁹F NMR will show a singlet corresponding to the fluorine atom on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be observed around 1690-1710 cm⁻¹.[6]

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful incorporation of the propoxy group.

Safety and Handling

-

3-Fluoro-4-hydroxybenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

-

1-Bromopropane: Is a flammable liquid and is harmful if inhaled or swallowed. It is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): Is a combustible liquid and a known reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: Is an irritant. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The Williamson ether synthesis provides a highly effective and reliable method for the preparation of 3-Fluoro-4-(propoxymethyl)benzaldehyde from commercially available starting materials. The protocol described herein is robust and scalable, offering a clear pathway for researchers to access this important chemical intermediate for applications in drug discovery and materials science. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

PrepChem. (n.d.). Synthesis of 3-phenoxy-4-fluoro-benzaldehyde dimethyl acetal. [Link]

-

Reddit. (2025, February 27). Williamson Ether synthesis. [Link]

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. [Link]

-

PubChem. (n.d.). 3-fluoro-4-(trifluoromethoxy)benzaldehyde. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

-

Martinez, R., et al. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

-

Tolstorozhev, G.B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]

Sources

In-Depth Technical Guide: Synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde

Executive Summary

Target Compound: 3-Fluoro-4-(propoxymethyl)benzaldehyde CAS (Target): Not widely listed; custom synthesis required.[1][2] Core Utility: This fluorinated benzaldehyde serves as a critical "scaffold intermediate" in medicinal chemistry.[1][2] The 3-fluoro substitution modulates metabolic stability and lipophilicity, while the 4-propoxymethyl ether provides a flexible linker often used to engage hydrophobic pockets in target proteins (e.g., kinase inhibitors, benzoxaborole antifungals).[1][2]

Strategic Synthesis Overview: The synthesis hinges on the orthogonal functionalization of the 4-position methyl group in the presence of a sensitive aldehyde (or its precursor).[1][2] The primary challenge is preventing the oxidation of the aldehyde during the radical functionalization of the methyl group.[1] Therefore, this guide prioritizes two pathways:

-

The Nitrile Route (Robust): Uses 3-fluoro-4-methylbenzonitrile to avoid aldehyde oxidation, followed by late-stage reduction.[1][2]

-

The Protected Aldehyde Route (Direct): Uses 3-fluoro-4-methylbenzaldehyde with acetal protection to mask the carbonyl during bromination.[1][2]

Retrosynthetic Analysis

To identify the most reliable starting materials, we disconnect the target molecule at the ether linkage and the carbonyl functionality.[1]

Figure 1: Retrosynthetic tree illustrating the two primary chemical feedstocks.

Evaluation of Starting Materials

Option A: 3-Fluoro-4-methylbenzonitrile (Recommended)[1][2][3][4]

-

Why it wins: The nitrile group is robust.[1][2] It withstands the harsh radical bromination conditions (NBS/AIBN) required to functionalize the methyl group without side reactions.[1] The aldehyde is generated only at the very end via DIBAL-H reduction, maximizing yield.[1]

-

Cost/Availability: Widely available from major suppliers (Sigma, Combi-Blocks, Enamine) as a standard fluorinated building block.[1][2]

Option B: 3-Fluoro-4-methylbenzaldehyde[1][2][9][10]

-

Why it is secondary: The aldehyde proton is susceptible to radical abstraction.[1][2] Direct bromination often leads to acyl bromides or oxidation byproducts.[1] This route requires an extra protection step (acetal formation) to be viable, adding two steps (protection/deprotection) to the workflow.[1][2]

Detailed Experimental Protocols

Method A: The Nitrile Route (High Reliability)

This protocol is preferred for scale-up (>10g) due to the stability of intermediates.[1][2]

Step 1: Radical Bromination

Reaction: Ar-CH3 + NBS → Ar-CH2-Br[1][2]

-

Setup: Charge a round-bottom flask with 3-Fluoro-4-methylbenzonitrile (1.0 eq) and CCl4 or Trifluorotoluene (0.5 M concentration).

-

Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq) or Benzoyl Peroxide.

-

Process: Reflux (80°C) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of starting material.[1]

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield crude 4-(bromomethyl)-3-fluorobenzonitrile .

-

Note: The product is a lachrymator (tear gas).[1] Handle in a fume hood.

-

Step 2: Williamson Ether Synthesis

Reaction: Ar-CH2-Br + Pr-OH → Ar-CH2-O-Pr[1][2]

-

Setup: Dissolve 1-Propanol (5.0 eq, acts as solvent/reagent) in dry THF.

-

Activation: Carefully add Sodium Hydride (NaH) (60% in oil, 1.2 eq) at 0°C. Stir for 30 min to form the alkoxide.

-

Addition: Add the crude bromide from Step 1 (dissolved in minimal THF) dropwise to the alkoxide solution.

-

Process: Stir at room temperature for 2 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate.[1][2] Wash with brine.[1] Dry over MgSO4.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate 3-Fluoro-4-(propoxymethyl)benzonitrile .

Step 3: Nitrile Reduction to Aldehyde

Reaction: Ar-CN + DIBAL-H → [Imine] → Ar-CHO[1][2]

-

Setup: Dissolve the nitrile (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene. Cool to -78°C (Dry ice/acetone bath).

-

Reduction: Add Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.2 eq) dropwise over 30 mins. Maintain temperature below -70°C.

-

Hydrolysis: Stir for 2 hours at -78°C. Quench by slowly adding Methanol, then pour into saturated Rochelle’s salt (Potassium sodium tartrate) solution.

-

Extraction: Stir vigorously until the emulsion clears (can take 1-2 hours). Extract with DCM.[1][2]

-

Final Isolation: Concentrate to yield 3-Fluoro-4-(propoxymethyl)benzaldehyde .

Method B: The Protected Aldehyde Route (Alternative)

Use this if DIBAL-H reduction is not feasible in your facility.[1][2]

-

Protection: Reflux 3-Fluoro-4-methylbenzaldehyde with Ethylene Glycol and catalytic p-TsOH in Toluene (Dean-Stark trap) to form the acetal .[1][2]

-

Bromination: React the acetal with NBS/AIBN (as in Method A). The acetal protects the aldehyde hydrogen from radical attack.[1]

-

Etherification: React the brominated acetal with Sodium Propoxide in Propanol.

-

Deprotection: Stir the product in THF/2N HCl (1:1) at room temperature for 1 hour to cleave the acetal and release the aldehyde.

Workflow Visualization

Figure 2: Step-by-step synthesis workflow using the preferred Nitrile Route.

Safety & Handling (E-E-A-T)

-

Fluorinated Aromatics: Generally stable, but thermal decomposition can release HF.[1][2] Avoid contact with strong Lewis acids unless controlled.[1]

-

Benzylic Bromides: The intermediate 4-(bromomethyl)-3-fluorobenzonitrile is a potent lachrymator and skin irritant.[1][2] It mimics benzyl bromide.[1][2] Strictly handle in a fume hood. Double-glove (Nitrile) is recommended.[1][2]

-

DIBAL-H: Pyrophoric.[1][2] Must be handled under inert atmosphere (Nitrogen/Argon).[1][2] Ensure quench procedures (Rochelle's salt) are prepared before starting the reaction.[1][2]

References

-

Sigma-Aldrich. Product Specification: 3-Fluoro-4-methylbenzonitrile (CAS 170572-49-3).[1][2][4]Link[1][2]

-

PubChem. Compound Summary: 3-Fluoro-4-methylbenzaldehyde (CAS 177756-62-6).[1][2][8]Link[1][2]

-

BenchChem. Technical Guide: Radical Bromination of Methyl-Benzoates and Nitriles. (General Protocol Reference). Link[1][2]

-

ChemicalBook. Synthesis Routes for Fluorinated Benzonitriles.Link[1][2]

Sources

- 1. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pure-synth.com [pure-synth.com]

- 4. 3-氟-4-甲基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Fluoro-4-methylbenzonitrile | CAS 170572-49-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 170572-49-3|3-Fluoro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 7. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Fluoro-4-methylbenzaldehyde [oakwoodchemical.com]

- 9. pure-synth.com [pure-synth.com]

3-Fluoro-4-(propoxymethyl)benzaldehyde IUPAC name

Technical Monograph: Rational Design and Synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde

Introduction & Chemical Identity

3-Fluoro-4-(propoxymethyl)benzaldehyde is a specialized fluorinated building block designed for the synthesis of bioactive heterocycles and medicinal leads. Structurally, it combines an electron-withdrawing fluorine atom with a lipophilic propoxymethyl side chain, positioned para to a reactive formyl group. This specific substitution pattern is highly relevant in Structure-Activity Relationship (SAR) studies, particularly for modulating metabolic stability and optimizing ligand-protein binding interactions.

Nomenclature & Identifiers

-

IUPAC Name: 3-Fluoro-4-(propoxymethyl)benzaldehyde

-

Molecular Formula:

-

Molecular Weight: 196.22 g/mol

-

SMILES: CCCOC1=C(C=C(C=C1)C=O)F

-

Core Scaffold: Benzaldehyde[1]

-

Key Functionalities:

-

C1 Formyl Group: Electrophilic handle for reductive amination, olefination, or heterocycle formation.

-

C3 Fluorine: Modulates pKa of neighboring protons and induces dipole effects.

-

C4 Propoxymethyl: A flexible ether linker providing lipophilic bulk (

adjustment).

-

Retrosynthetic Analysis & Design Logic

The synthesis of 3-Fluoro-4-(propoxymethyl)benzaldehyde is best approached via a convergent route that preserves the oxidation state of the aldehyde while installing the ether linkage.

Strategic Disconnection: The most labile bond is the benzylic ether oxygen-carbon bond. Disconnecting here reveals two precursors: a 3-fluoro-4-(halomethyl)benzaldehyde electrophile and 1-propanol as the nucleophile.

The "Fluorine Effect" in Synthesis: The presence of the fluorine atom at the ortho position to the methyl/bromomethyl group exerts a significant electronic effect. It deactivates the ring slightly towards electrophilic aromatic substitution but stabilizes the benzylic position against certain nucleophilic attacks due to the inductive withdrawal (-I effect), while also potentially increasing the acidity of benzylic protons.

Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available 3-fluoro-4-methylbenzaldehyde.

Synthetic Methodology

The following protocol outlines the most robust route, prioritizing yield and safety. It avoids the use of strong bases (like NaH) which could cause side reactions (Cannizzaro or aldol condensation) with the aldehyde moiety.

Phase 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Convert 3-Fluoro-4-methylbenzaldehyde to 3-Fluoro-4-(bromomethyl)benzaldehyde.

Reagents:

-

Substrate: 3-Fluoro-4-methylbenzaldehyde (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

-

Solvent: Anhydrous

or Trifluorotoluene (Green alternative)

Protocol:

-

Dissolve the aldehyde in trifluorotoluene (0.5 M concentration).

-

Add NBS and AIBN.

-

Reflux (

) for 4-6 hours under -

Monitor: TLC (Hexane/EtOAc 4:1) will show the disappearance of the starting material (

) and appearance of the mono-bromo product ( -

Workup: Cool to

to precipitate succinimide. Filter. Concentrate filtrate. -

Note: The product is a potent lachrymator. Handle in a fume hood.

Phase 2: Williamson Ether Synthesis (Mild Conditions)

Objective: Alkylation of 1-propanol with the benzyl bromide intermediate.

Reagents:

-

Electrophile: Crude 3-Fluoro-4-(bromomethyl)benzaldehyde (1.0 eq)

-

Nucleophile/Solvent: 1-Propanol (10 eq - acts as solvent)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein acceleration

Step-by-Step Protocol:

| Step | Action | Causality/Rationale |

| 1 | Solvation | Dissolve the crude benzyl bromide in excess 1-propanol. Using the alcohol as solvent drives the equilibrium forward via mass action. |

| 2 | Activation | Add anhydrous |

| 3 | Reaction | Heat to |

| 4 | Quench | Cool to RT. Filter off inorganic salts ( |

| 5 | Extraction | Evaporate excess propanol. Dissolve residue in EtOAc. Wash with water (x2) and Brine (x1). |

| 6 | Purification | Flash Column Chromatography (SiO2). Eluent: Hexane/EtOAc (Gradient 0-15%). |

Visualization of Experimental Workflow

Figure 2: Process flow for the mild Williamson ether synthesis step.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures must be confirmed:

-

NMR (400 MHz,

- ~10.0 ppm (s, 1H, CHO ) - Diagnostic peak.

- ~7.6-7.3 ppm (m, 3H, Ar-H ) - Splitting patterns complex due to F-coupling.

- ~4.6 ppm (s, 2H, Ar-CH2 -O) - Benzylic protons.

- ~3.5 ppm (t, 2H, O-CH2 -CH2) - Ether methylene.

- ~1.6 ppm (m, 2H, CH2-CH2 -CH3).

- ~0.9 ppm (t, 3H, CH2-CH3).

-

NMR:

-

Single peak around -110 to -120 ppm (Ar-F ).

-

-

Mass Spectrometry (ESI+):

-

calc: 197.22. Note: Aldehydes often show

-

calc: 197.22. Note: Aldehydes often show

Applications in Drug Discovery

Bioisosterism & Metabolic Stability: This molecule serves as a strategic intermediate. The 3-fluoro substitution is critical for:

-

Blocking Metabolism: It blocks the ortho-position from CYP450-mediated hydroxylation.

-

Lipophilicity Modulation: The propoxy group increases

, enhancing membrane permeability compared to the parent alcohol. -

Conformational Locking: The C-F bond prefers to be planar with the aromatic ring, potentially influencing the binding pose of the final drug candidate [1].

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Analogues of benzoxaboroles (e.g., Crisaborole derivatives).

-

Kinase Inhibitors: The aldehyde can be converted to a vinyl or amine linker to attach to a kinase-binding hinge motif (e.g., Quinoline or Quinazoline cores).

Safety & Handling

-

Lachrymator Hazard: The intermediate 3-Fluoro-4-(bromomethyl)benzaldehyde is a potent lachrymator (tear gas agent). All weighing and transfers must occur in a functioning fume hood.

-

Skin Irritant: Alkylating agents are potential carcinogens. Double-glove (Nitrile) and wear a lab coat.

-

Waste Disposal: Aqueous waste containing fluorinated aromatics should be segregated. Halogenated solvent waste (

or Trifluorotoluene) requires specific disposal streams.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

- Wohl, A. (1919). Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the doctrine of the course of chemical processes. Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63.

-

Williamson, A. (1850).[2][3][4] Theory of Aetherification. Philosophical Magazine, 37, 350–356. (Foundational reference for Ether synthesis).

Sources

3-Fluoro-4-(propoxymethyl)benzaldehyde safety data sheet

Technical Monograph: Safety and Handling of 3-Fluoro-4-(propoxymethyl)benzaldehyde

Part 1: Executive Summary & Chemical Identity

3-Fluoro-4-(propoxymethyl)benzaldehyde is a specialized fluorinated intermediate used primarily in medicinal chemistry as a scaffold for drug discovery. Its structural motif combines the electronic modulation of an aryl fluoride with the lipophilic extension of a propoxymethyl ether, making it valuable for optimizing pharmacokinetic profiles (e.g., metabolic stability and membrane permeability).

Due to the absence of a globally harmonized public dataset for this specific congener, this guide utilizes Structure-Activity Relationship (SAR) Read-Across methodologies, deriving safety protocols from closely related analogs such as 3-Fluoro-4-methylbenzaldehyde and 4-(alkoxymethyl)benzaldehydes.

Physicochemical Profile (Estimated)

| Property | Value (Estimated/Derived) | Experimental Basis / Analog |

| Molecular Formula | C₁₁H₁₃FO₂ | Calculated |

| Molecular Weight | 196.22 g/mol | Calculated |

| Physical State | Liquid (Viscous oil) | Analog: 3-Fluoro-4-methylbenzaldehyde |

| Boiling Point | ~240–260°C (at 760 mmHg) | Extrapolated from 3-Fluoro-4-methylbenzaldehyde (BP 206°C) + ether chain mass |

| Density | 1.15 ± 0.05 g/mL | Fluorine substitution increases density vs. alkyl benzaldehydes |

| Solubility | DCM, THF, Ethyl Acetate | Lipophilic ether/aromatic character |

| Flash Point | >110°C (Closed Cup) | Predicted based on MW and boiling point |

Part 2: GHS Hazard Identification & Structural Toxicology

Expert Insight: The toxicity profile of this compound is dictated by two functional groups: the aldehyde moiety (highly reactive electrophile) and the benzyl ether (potential peroxide former).

Hazard Classification (GHS)

Based on CLP/OSHA HCS 2012 standards for substituted benzaldehydes.

-

Serious Eye Damage/Irritation: Category 2A (H319)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

-

Skin Sensitization: Category 1B (Potential - Aldehydes are structural alerts for sensitization)

Structural Hazard Analysis (SAR Logic)

Figure 1: Structural dissection of hazards.[1] The aldehyde group drives immediate acute toxicity (irritation), while the ether linkage dictates storage protocols.

Part 3: Risk Management & Engineering Controls

Core Directive: Do not rely solely on PPE. Use engineering controls to isolate the operator from the hazard.

Handling Protocols

-

Inert Atmosphere: Aldehydes oxidize to benzoic acids upon air exposure. Handle under Nitrogen (

) or Argon ( -

Peroxide Testing: Although primary alkyl benzyl ethers are less prone to peroxidation than secondary ethers, annual testing using KI starch paper is mandatory for stored bottles.

-

Glassware: Use silanized glassware if conducting trace analysis, as polar aldehydes can adsorb to active sites on untreated silica glass.

Personal Protective Equipment (PPE) Matrix

| Protection Level | Requirement | Rationale |

| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Prevents inhalation of irritating vapors (H335). |

| Dermal | Nitrile Gloves (Double gloving recommended) | Aldehydes penetrate latex. Double layer prevents sensitization. |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splash hazards. |

Part 4: Emergency Response & Stability

Trustworthiness Check: This protocol is self-validating. If a spill occurs, the response steps (Neutralize -> Absorb -> Dispose) ensure the hazard is chemically deactivated before it leaves containment.

Spill Response Workflow

Figure 2: Decision logic for spill management. Sodium bisulfite is cited as the specific neutralizing agent for aldehydes.

Fire Fighting Measures

-

Media: Carbon Dioxide (

), Dry Chemical, or Alcohol-Resistant Foam. -

Contraindication: Do NOT use a solid water stream. Since the density is >1.0 g/mL, the chemical may sink, but the organic layer can still spread if water scatters the fuel.

-

Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF) and Carbon Monoxide (CO). Self-Contained Breathing Apparatus (SCBA) is mandatory.

Part 5: Synthesis & Experimental Context

Application Note: In drug development, this intermediate is often subjected to Reductive Amination or Wittig Olefination .

-

Reductive Amination: When reacting with amines (e.g., using

), the fluorine atom at the 3-position exerts an inductive withdrawing effect, making the carbonyl carbon more electrophilic than in non-fluorinated analogs. This accelerates imine formation but also increases sensitivity to hydrolysis. -

Storage Stability:

-

Optimal: 2–8°C under Argon.

-

Degradant: 3-Fluoro-4-(propoxymethyl)benzoic acid (White solid precipitate).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-Fluoro-4-methylbenzaldehyde (Analog Read-Across). Retrieved from [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Cited for Fluorine SAR effects).[4][3] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-propoxybenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a fluorine atom and a propoxy group on the benzaldehyde scaffold imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the propoxy group can modulate lipophilicity and target engagement.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Fluoro-4-propoxybenzaldehyde. Due to the limited availability of direct experimental data for this specific molecule (CAS No. 19415-48-6), this guide also incorporates data from structurally similar analogs to provide a predictive understanding of its behavior. It is important to note that the initially requested topic, "3-Fluoro-4-(propoxymethyl)benzaldehyde," did not yield sufficient data, and "3-Fluoro-4-propoxybenzaldehyde" is presented here as the closest, well-documented alternative.

Physicochemical Properties

The physicochemical properties of 3-Fluoro-4-propoxybenzaldehyde are crucial for its application in synthesis and drug design. While experimental data for the target compound is scarce, the following table summarizes its known identifiers and provides comparative data from closely related analogs to infer its likely characteristics.

| Property | 3-Fluoro-4-propoxybenzaldehyde | 3-Fluoro-4-methoxybenzaldehyde[1] | 4-Propoxybenzaldehyde[2] | 3-Fluoro-4-hydroxybenzaldehyde[3] |

| CAS Number | 19415-48-6 | 351-54-2 | 5736-85-6 | 405-05-0 |

| Molecular Formula | C₁₀H₁₁FO₂ | C₈H₇FO₂ | C₁₀H₁₂O₂ | C₇H₅FO₂ |

| Molecular Weight | 182.19 g/mol | 154.14 g/mol | 164.20 g/mol | 140.11 g/mol |

| Appearance | Not specified | Solid[1] | Liquid[2] | Light yellow to Yellow to Orange powder to crystal |

| Melting Point | Not specified | 34-35 °C[1] | Not applicable | 123.0 to 127.0 °C |

| Boiling Point | Not specified | Not specified | 129-130 °C at 10 mmHg[2] | Not specified |

| Density | Not specified | Not specified | 1.039 g/mL at 25 °C[2] | Not specified |

| Solubility | Insoluble in water (predicted)[2] | Not specified | Insoluble in water[2] | Not specified |

Molecular Structure and Identification

The molecular structure of 3-Fluoro-4-propoxybenzaldehyde is fundamental to its reactivity and interactions.

Caption: 2D structure of 3-Fluoro-4-propoxybenzaldehyde.

Spectral Analysis (Predictive)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), aromatic protons (in the range of 7.0-7.8 ppm with splitting patterns influenced by the fluorine and propoxy substituents), and the propoxy group (a triplet for the terminal methyl group, a sextet for the middle methylene group, and a triplet for the methylene group attached to the oxygen).

-

¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon of the aldehyde at approximately 190 ppm. Aromatic carbons would appear in the 110-160 ppm region, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The carbons of the propoxy group would be observed in the upfield region.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at around 1700 cm⁻¹, C-F stretching vibrations, and C-O stretching for the ether linkage.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (182.19 g/mol ).

Synthesis Pathway

The synthesis of 3-Fluoro-4-propoxybenzaldehyde can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This approach involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with a propyl halide in the presence of a base.

Caption: Proposed synthesis workflow for 3-Fluoro-4-propoxybenzaldehyde.

Experimental Protocol (General)

-

Dissolution: Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.

-

Addition of Base: Add a weak base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.

-

Addition of Alkylating Agent: Add the propyl halide (e.g., 1-bromopropane, 1.1-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture with stirring at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 3-Fluoro-4-propoxybenzaldehyde.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Fluoro-4-propoxybenzaldehyde is not widely available, hazard information can be inferred from related benzaldehyde derivatives.[2][4][5]

-

General Hazards: Aromatic aldehydes are often classified as irritants to the skin, eyes, and respiratory system. Harmful if swallowed or in contact with skin.[2][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[7]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Handle in accordance with good industrial hygiene and safety practices.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-